molecular formula C10H18N2O2 B4947336 6-Hexyl-1,3-diazinane-2,4-dione

6-Hexyl-1,3-diazinane-2,4-dione

Cat. No.: B4947336
M. Wt: 198.26 g/mol
InChI Key: DLIWSMITPYTIOP-UHFFFAOYSA-N
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Description

6-Hexyl-1,3-diazinane-2,4-dione is a six-membered heterocyclic compound featuring two nitrogen atoms at positions 1 and 3, along with two ketone groups at positions 2 and 2.

Properties

IUPAC Name

6-hexyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-3-4-5-6-8-7-9(13)12-10(14)11-8/h8H,2-7H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIWSMITPYTIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332045
Record name 6-hexyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99977-02-3
Record name 6-hexyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyl-1,3-diazinane-2,4-dione typically involves the reaction of hexylamine with a suitable diketone under controlled conditions. One common method involves the use of succinic anhydride as a reactant, which reacts with hexylamine to form the desired diazinane derivative . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The diazinane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

6-Hexyl-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hexyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Based Comparisons

5-Fluoro-1,3-diazinane-2,4-dione (5-FU)
  • Structure : Fluorine substituent at position 3.
  • Applications : Anticancer agent (colorectal, breast, and skin cancers) due to rapid metabolism into cytotoxic fluoronucleotides .
  • Pharmacokinetics : Short plasma half-life (15–20 min), necessitating high doses for therapeutic efficacy .
  • Key Difference : The hexyl group in 6-hexyl-diazinane-dione may confer prolonged half-life compared to 5-FU’s rapid clearance.
1-Phenyl-1,3-diazinane-2,4-dione
  • Structure : Aromatic phenyl group at position 1.
  • Properties : Molecular weight (190.2 g/mol), CAS 15533-68-3. Likely exhibits enhanced π-π stacking interactions in biological targets compared to aliphatic hexyl derivatives .
  • Applications: Not explicitly stated, but phenyl groups often improve binding affinity in drug design.
1-Cyclohexyl-1,3-diazinane-2,4-dione
  • Structure : Cyclohexyl substituent at position 1 (CAS 712-42-5).

Ring System Analogues

Thiazolidine-2,4-dione Derivatives
  • Structure : Sulfur atom replaces one nitrogen in the diazinane ring.
  • Modifications at C-5 improve safety and glucose-lowering efficacy .
  • Key Difference : Sulfur-containing analogues exhibit distinct electronic profiles, altering target specificity (e.g., PPAR-γ vs. anticancer targets) .
Thiazinane-2,4-dione Derivatives
  • Synthesis : Generated via condensation reactions under basic conditions, yielding rearranged products (e.g., compound 162 in Scheme 45) .

Halogenated and Methoxy Derivatives

5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione
  • Structure : Bromine and methoxy substituents at positions 5 and 4.
  • Safety : Classified under GHS guidelines (CAS 59411-67-5), with 100% purity in commercial preparations .
(5E)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione
  • Structure: Ethyl and methoxyimino groups.
  • Applications: Not explicitly stated, but imino groups may enhance metal-binding or enzyme inhibition properties .

Natural Metabolites

Dihydrothymine
  • Structure : (5S)-5-methyl-1,3-diazinane-2,4-dione (CAS 19140-80-8).
  • Role : Natural pyrimidine catabolite with stereospecific configuration .
  • Contrast : Unlike synthetic derivatives, dihydrothymine lacks alkyl/aryl substituents, limiting pharmacological utility.

Biological Activity

6-Hexyl-1,3-diazinane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the class of diazinane derivatives. Its chemical structure can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

The synthesis of this compound typically involves the reaction of hexyl-substituted hydrazine with appropriate diketones under controlled conditions. The process often includes steps like condensation and cyclization to achieve the final product.

Antimicrobial Activity

Research indicates that diazinane derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibition against various bacterial strains. A comparative analysis of antimicrobial activity is presented in Table 1.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

The results suggest that this compound has a moderate to strong antibacterial effect, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have evaluated the anticancer potential of diazinane derivatives. For example, a study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for this compound were found to be approximately:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings indicate that the compound may interfere with cancer cell proliferation and could be a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in metabolic pathways. Preliminary studies suggest that it may inhibit key enzymes responsible for cell division and growth in both bacterial and cancerous cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant activity against strains resistant to conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A study involving human cancer cell lines evaluated the cytotoxic effects of various concentrations of this compound. Results indicated a dose-dependent response in cell viability assays, suggesting potential for therapeutic application in oncology.

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